molecular formula C14H11NOS B12610914 2H-1,3-Benzoxazine-2-thione, 3,4-dihydro-3-phenyl- CAS No. 647849-49-8

2H-1,3-Benzoxazine-2-thione, 3,4-dihydro-3-phenyl-

Cat. No.: B12610914
CAS No.: 647849-49-8
M. Wt: 241.31 g/mol
InChI Key: MSXAKNBNBUCKEJ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2H-1,3-Benzoxazine-2-thione, 3,4-dihydro-3-phenyl- can be achieved through several methods. One common method involves the reaction of 3-phenyl-2,3-dihydro-2H-oxazine with bromocyclobutane in the presence of a base . Another approach is the microwave-assisted synthesis, which is a convenient, rapid, high-yielding, and environmentally friendly protocol compared to conventional methods . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2H-1,3-Benzoxazine-2-thione, 3,4-dihydro-3-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in coupling reactions and serve as a catalyst or ligand in organic synthesis . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anti-inflammatory, analgesic, and neuroprotective activities . Additionally, it is used in the development of new drugs and therapeutic agents. In the industrial sector, it is utilized in the production of thermoset resins and thermosetting polymers .

Mechanism of Action

The mechanism of action of 2H-1,3-Benzoxazine-2-thione, 3,4-dihydro-3-phenyl- involves its interaction with molecular targets and pathways in the body. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it has been shown to possess D2 receptor antagonistic activity, which contributes to its neuroprotective effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Properties

CAS No.

647849-49-8

Molecular Formula

C14H11NOS

Molecular Weight

241.31 g/mol

IUPAC Name

3-phenyl-4H-1,3-benzoxazine-2-thione

InChI

InChI=1S/C14H11NOS/c17-14-15(12-7-2-1-3-8-12)10-11-6-4-5-9-13(11)16-14/h1-9H,10H2

InChI Key

MSXAKNBNBUCKEJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2OC(=S)N1C3=CC=CC=C3

Origin of Product

United States

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